molecular formula C10H19N2O2PS4 B14667689 Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester CAS No. 38091-00-8

Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester

Cat. No.: B14667689
CAS No.: 38091-00-8
M. Wt: 358.5 g/mol
InChI Key: SVSQVSIYIUNRLH-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphorodithioate group and a thiadiazole ring. This compound is often used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester typically involves the reaction of diethyl phosphorodithioate with a thiadiazole derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction pathway chosen.

Scientific Research Applications

Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of pesticides and as an additive in lubricants and other industrial products.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester involves its interaction with specific molecular targets. The phosphorodithioate group can interact with metal ions, while the thiadiazole ring can participate in various biochemical pathways. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphorodithioate: A simpler analog with similar chemical properties.

    Phosphorodithioic acid, O,O-diethyl ester: Another related compound with a similar structure but lacking the thiadiazole ring.

Uniqueness

Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3

Properties

CAS No.

38091-00-8

Molecular Formula

C10H19N2O2PS4

Molecular Weight

358.5 g/mol

IUPAC Name

diethoxy-[(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H19N2O2PS4/c1-5-13-15(16,14-6-2)17-7-9-11-12-10(19-9)18-8(3)4/h8H,5-7H2,1-4H3

InChI Key

SVSQVSIYIUNRLH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCC1=NN=C(S1)SC(C)C

Origin of Product

United States

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